
(3E,9Z)-Octadeca-3,9-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,9Z)-Octadeca-3,9-dienoic acid is an 18-carbon unsaturated fatty acid with two double bonds located at positions 3 and 9, adopting trans (E) and cis (Z) configurations, respectively. These compounds share similarities in carbon chain length and unsaturation but differ in double bond positions, configurations, and biological roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,9Z)-Octadeca-3,9-dienoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of linoleic acid, which naturally contains two cis double bonds. By carefully controlling the hydrogenation conditions, it is possible to selectively isomerize one of the double bonds to the trans configuration while retaining the other in the cis configuration.
Another synthetic route involves the Wittig reaction, where a suitable phosphonium ylide is reacted with an aldehyde to form the desired double bonds in the specified configurations. This method allows for precise control over the stereochemistry of the double bonds.
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. These microorganisms are engineered to express specific enzymes that catalyze the formation of the desired double bonds in the correct configurations.
Chemical Reactions Analysis
Types of Reactions
(3E,9Z)-Octadeca-3,9-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding saturated fatty acid.
Substitution: The double bonds in this compound can undergo electrophilic addition reactions with halogens, such as bromine or chlorine, to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products
Oxidation: Hydroperoxides, epoxides
Reduction: Octadecanoic acid (stearic acid)
Substitution: Dibromo-octadeca-3,9-dienoic acid, dichloro-octadeca-3,9-dienoic acid
Scientific Research Applications
(3E,9Z)-Octadeca-3,9-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a model compound for studying reaction mechanisms involving polyunsaturated fatty acids.
Biology: This compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Research is ongoing to explore the potential therapeutic benefits of this compound, including its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodegradable polymers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of (3E,9Z)-Octadeca-3,9-dienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and oxidative stress. The molecular targets of this compound include enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids and the production of bioactive lipid mediators.
Comparison with Similar Compounds
Structural Isomers: Positional and Configurational Differences
(9Z,12Z)-Octadeca-9,12-dienoic Acid (Linoleic Acid)
- Structure : Two cis double bonds at positions 9 and 12 (C18:2n-6).
- Properties : CAS 60-33-3; molecular weight 280.45 g/mol; linear formula C18H32O2 .
- Biological Role : Essential fatty acid precursor for arachidonic acid and prostaglandins, critical in inflammatory responses .
- Key Difference : The (3E,9Z) isomer lacks the Δ12 double bond, altering its metabolic pathways and downstream lipid mediators.
(6Z,9Z)-Octadeca-6,9-dienoic Acid
- Structure : Cis double bonds at positions 6 and 9 (C18:2n-9).
- Properties: Molecular weight 280.45 g/mol; SMILES notation highlights unsaturation at Δ6 and Δ9 .
- Biological Role: Potential biomarker in lipid metabolism studies; distinct from (3E,9Z) in double bond position and metabolic fate .
(9Z,11E)-Octadeca-9,11-dienoic Acid (Conjugated Linoleic Acid, CLA)
- Structure : Conjugated cis (Z) and trans (E) double bonds at Δ9 and Δ11.
- Properties: CAS 2540-56-9; molecular weight 280.45 g/mol; soluble in ethanol and DMSO .
- Biological Role: Anti-carcinogenic and anti-inflammatory effects mediated via PPAR-γ and NF-κB pathways .
- Key Difference: Conjugation in CLA vs. non-conjugated dienes in (3E,9Z) leads to divergent bioactivities.
Trienoic Acids: γ-Linolenic Acid (6Z,9Z,12Z-Octadecatrienoic Acid)
- Structure : Three cis double bonds at positions 6, 9, and 12 (C18:3n-6).
- Properties : CAS 506-26-3; molecular weight 278.43 g/mol .
- Biological Role: Precursor to anti-inflammatory eicosanoids; used in treating atopic dermatitis .
- Key Difference: Additional Δ12 double bond and trienoic structure enhance reactivity compared to dienoic analogs like (3E,9Z).
Monoenoic Acids: Oleic Acid (9Z-Octadecenoic Acid)
- Structure : Single cis double bond at Δ9 (C18:1n-9).
- Properties: CAS 112-80-1; molecular weight 282.47 g/mol; higher melting point than dienoic acids due to reduced unsaturation .
- Biological Role : Major component of olive oil; regulates LDL cholesterol .
- Key Difference: Mono-unsaturation limits oxidative instability compared to (3E,9Z).
(5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid
- Structure: Hybrid molecule with a steroid-like moiety and dienoic chain.
- Properties: Exhibits cytotoxicity via Nrf2 and MAP kinase pathways; synthetic methods involve coupling dienoic acids with triterpenoids .
- Key Difference: Complex structure enables unique bioactivities absent in simpler dienoic acids.
Comparative Data Tables
Table 1: Structural and Physical Properties
Properties
Molecular Formula |
C18H32O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(3E,9Z)-octadeca-3,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,15-16H,2-8,11-14,17H2,1H3,(H,19,20)/b10-9-,16-15+ |
InChI Key |
WLKSZZAYIXDXJI-UEPWTKMESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC/C=C/CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.